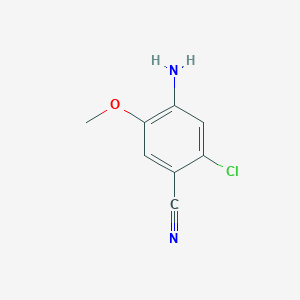

4-Amino-2-chloro-5-methoxybenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

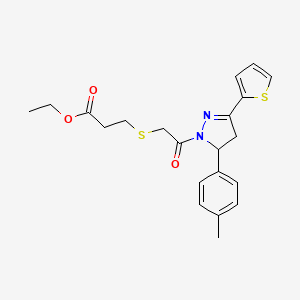

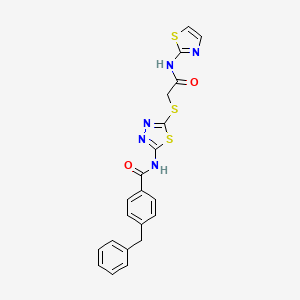

4-Amino-2-chloro-5-methoxybenzonitrile is a chemical compound with the molecular formula C8H7ClN2O . It is commonly used in the field of chemistry for various applications .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with an amino group (NH2), a chloro group (Cl), a methoxy group (OCH3), and a nitrile group (CN) .Applications De Recherche Scientifique

Corrosion Inhibition

Aminobenzonitrile derivatives, such as 2-Aminobenzene-1,3-dicarbonitriles, have been investigated for their corrosion inhibition properties. These compounds exhibit significant effectiveness in protecting metals against corrosion in acidic environments. For instance, certain derivatives demonstrated high inhibition efficiency for mild steel in hydrochloric acid, with one study showing an efficiency of 97.83% at a concentration of 100 mg/L. The adsorption of these inhibitors on the metal surface was found to follow the Langmuir adsorption isotherm, indicating a strong interaction between the inhibitor molecules and the metal surface (Verma et al., 2015).

Organic Synthesis and Drug Development

4-Amino-2-chloro-5-methoxybenzonitrile and its related compounds find applications in the synthesis of various organic molecules and potential drug candidates. For example, derivatives of aminobenzonitrile have been utilized in the synthesis of Gefitinib, an anticancer drug. This process involves several steps, including transfer hydrogenation and the Dimroth rearrangement, showcasing the compound's utility in complex organic syntheses (Jin et al., 2005).

Molecular Interaction Studies

The study of molecular interactions, such as hydrogen bonding, is another area where aminobenzonitriles are applied. Research on 4-aminobenzonitrile has contributed to understanding how molecular structures influence the properties of hydrogen-bonded complexes with solvents like methanol and ethanol. These studies are crucial for designing molecules with desired physical and chemical properties (Alejandro et al., 2003).

Anticancer Research

Compounds structurally related to this compound have been evaluated for their anticancer activity. A family of iron(II)-cyclopentadienyl compounds, including 4-aminobenzonitrile derivatives, showed strong activity against colorectal and triple-negative breast cancer cells. These findings underscore the potential of aminobenzonitrile derivatives in developing new cancer therapies (Pilon et al., 2020).

Propriétés

IUPAC Name |

4-amino-2-chloro-5-methoxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-12-8-2-5(4-10)6(9)3-7(8)11/h2-3H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMMNRLLGCWRTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}phenyl)acetamide](/img/structure/B2990057.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)acetamide](/img/structure/B2990059.png)

![2-Thiaspiro[3.5]nonan-7-amine;hydrochloride](/img/structure/B2990060.png)

![Methyl 4-(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)benzoate](/img/structure/B2990066.png)

![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2990074.png)